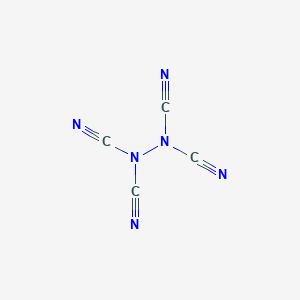

Hydrazine-1,1,2,2-tetracarbonitrile

Description

Contextualization within High-Nitrogen Organic Chemistry and Electron-Deficient Systems

High-nitrogen organic chemistry focuses on compounds with a high percentage of nitrogen, which often leads to unique electronic properties and high energy densities. mdpi.com The core of Hydrazine-1,1,2,2-tetracarbonitrile is the N-N single bond of hydrazine (B178648), a fundamental unit in this class of molecules. mdpi.com Hydrazine derivatives are foundational precursors for a vast array of nitrogen-containing compounds, including many energetic materials and heterocyclic systems. mdpi.com

Simultaneously, this molecule is an exemplar of an electron-deficient system. A nitrile, or cyano group (-C≡N), is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom, which polarizes the carbon-nitrogen triple bond and renders the carbon atom electrophilic. nih.govlibretexts.org Compounds bearing multiple cyano groups, known as cyanocarbons, exhibit dramatically altered chemical properties compared to their hydrocarbon analogues. wikipedia.org The presence of four such groups in this compound would induce a profound electron deficiency across the entire molecule. This effect would significantly decrease the electron density on the nitrogen atoms, making them far less basic than in typical hydrazines and creating a highly electrophilic framework. The cumulative inductive and resonance effects of the four cyano groups would stabilize negative charge, suggesting that anionic derivatives could be unusually stable. wikipedia.org

Significance of Multifunctional Nitriles and Hydrazine Derivatives in Synthetic Chemistry

Both multifunctional nitriles and hydrazine derivatives are cornerstones of modern synthetic chemistry, valued for their versatility as intermediates. mdpi.comnih.gov Nitriles are readily converted into a wide array of other functional groups, including amines, carboxylic acids, aldehydes, and ketones. libretexts.org Their electrophilic nature also allows them to participate in various carbon-carbon bond-forming reactions. libretexts.org The development of covalent inhibitors in medicinal chemistry, for instance, has leveraged the reactivity of the nitrile group. nih.gov

Hydrazine and its derivatives are indispensable for constructing nitrogen-containing heterocyclic compounds like pyrazoles and tetrazines, which are prevalent in pharmaceuticals and materials science. mdpi.comnih.gov The reaction of hydrazine with nitriles is a known, albeit sometimes challenging, route to producing tetrazines. nih.govnih.gov

The hypothetical this compound uniquely combines these two powerful functionalities. Its structure suggests it could serve as a singular, highly reactive building block for synthesizing complex, nitrogen-rich molecules. The four nitrile groups offer multiple sites for transformation, while the hydrazine core provides the backbone for building heterocyclic rings, potentially leading to novel ligands, advanced polymers, or new classes of high-energy-density materials.

Overview of Current Research Trajectories and Potential Academic Contributions

Given the absence of direct research, the initial trajectory for studying this compound would logically begin with its synthesis. The creation of a tetrasubstituted hydrazine is a known synthetic challenge, often requiring multi-step procedures with carefully chosen protecting groups. rsc.orgrsc.org The extreme reactivity and electron-withdrawing nature of the four nitrile groups would add significant complexity to any synthetic route.

A crucial early step would involve computational chemistry to model the molecule's properties. scispace.com Density Functional Theory (DFT) calculations could predict its molecular geometry, vibrational frequencies, and electronic properties, such as the molecular electrostatic potential surface. scispace.com Such studies would provide insight into its stability, reactivity, and potential as an energetic material, guiding future synthetic efforts. scispace.com

Potential academic contributions are vast. The successful synthesis and characterization of this compound would represent a significant achievement in synthetic chemistry. Subsequent research could explore its reactivity:

As a Ligand: The nitrogen atoms could potentially coordinate to metal centers, creating novel coordination polymers or catalysts.

In Materials Science: Its high nitrogen content makes it a candidate as a precursor for high-energy-density materials (HEDMs) or gas-generating agents. mdpi.com

As a Synthetic Intermediate: Its dense functionality could be exploited in cycloaddition reactions or as a precursor to complex heterocyclic scaffolds that are otherwise difficult to access. The reaction of the nitrile groups could lead to new types of polymers or functional materials.

In essence, research into this compound would not only introduce a new molecule but also probe the limits of chemical stability and reactivity in highly functionalized systems.

Properties of this compound

The following table contains computed data for this compound sourced from the PubChem database. nih.gov No experimental data is currently available.

| Property | Value |

| Molecular Formula | C₄N₆ |

| Molecular Weight | 132.08 g/mol |

| IUPAC Name | cyano-(dicyanoamino)cyanamide |

| CAS Number | 114045-06-6 |

| Topological Polar Surface Area | 95.16 Ų |

| Formal Charge | 0 |

| Complexity | 239 |

| Isotope Atomic Count | 0 |

| Defined Atom Stereocenter Count | 0 |

| Undefined Atom Stereocenter Count | 0 |

| Defined Bond Stereocenter Count | 0 |

| Undefined Bond Stereocenter Count | 0 |

| Covalently-Bonded Unit Count | 1 |

| Compound Is Canonicalized | Yes |

Structure

2D Structure

3D Structure

Properties

CAS No. |

114045-06-6 |

|---|---|

Molecular Formula |

C4N6 |

Molecular Weight |

132.08 g/mol |

IUPAC Name |

cyano-(dicyanoamino)cyanamide |

InChI |

InChI=1S/C4N6/c5-1-9(2-6)10(3-7)4-8 |

InChI Key |

AHXDKVDZIRIICV-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)N(C#N)N(C#N)C#N |

Origin of Product |

United States |

Reactivity and Transformation Pathways of Hydrazine 1,1,2,2 Tetracarbonitrile

Nucleophilic Addition Reactions at Activated Nitrile Centers

The strong inductive effect of the multiple cyano groups renders the carbon atoms of the nitrile moieties highly electrophilic and susceptible to attack by nucleophiles. This reactivity is a cornerstone for the synthesis of complex nitrogen-containing molecules.

The reaction of compounds with multiple nitrile groups, such as tetracyanoethylene (B109619) (TCNE), a structural analog of the dicyanoamino fragments of hydrazine-1,1,2,2-tetracarbonitrile, with hydrazine (B178648) and its derivatives is a well-established route for synthesizing five-membered heterocycles like pyrazoles. mdpi.comclockss.org The cyclization process with hydrazines is reported to proceed through tricyanovinyl intermediates when starting with TCNE. mdpi.com

Hydrazine hydrate (B1144303) is frequently employed in these syntheses, where its basicity can facilitate the initial steps of the reaction, potentially leading to ketenimine intermediates that subsequently cyclize. mdpi.com The reaction of hydrazine with dicarbonitriles can lead to the formation of pyrazoles, pyrazolo[1,5-a]pyrimidines, and even larger hexaazamacrocycles through dimerization and self-assembly pathways. clockss.orgbeilstein-journals.org For instance, the reaction of a pyrazole (B372694) carbonitrile with excess hydrazine can initially form an amidrazone intermediate, which then undergoes further transformation and dimerization to yield a 14-membered macrocycle. beilstein-journals.org This process highlights the capability of hydrazine to act both as a nucleophile and a reagent that promotes complex cyclization cascades. beilstein-journals.org

The general utility of hydrazine in heterocyclic synthesis is extensive, with reactions often proceeding via nucleophilic attack on a carbon center followed by intramolecular condensation. clockss.orgstackexchange.comrsc.org In the context of this compound, the presence of two dicyanoamino groups suggests the potential for intricate reactions with hydrazine, leading to fused heterocyclic systems or polymeric materials. The reaction conditions, such as solvent and temperature, can significantly influence the final product, directing the pathway towards simple cyclization or more complex macrocycle formation. mdpi.combeilstein-journals.org

Table 1: Examples of Heterocycles formed from Hydrazine Derivatives and Cyano Compounds

| Reactants | Reagent | Key Intermediate(s) | Product Type | Ref. |

| Tetracyanoethylene (TCNE), N-methylhydrazine | Water | Tricyanovinyl intermediate | N-substituted pyrazole | mdpi.com |

| Carbonohydrazonyl dicarbonitriles, Hydrazine hydrate | PEG-400 or EtOH | Ketenimine, Enamine | Pyrazole | mdpi.com |

| 3-Oxonitriles, Hydrazine | Various | - | Aminopyrazole | clockss.org |

| Pyrazole carbonitrile, Hydrazine hydrate | MeOH | Amidrazone | 14-membered Hexaazamacrocycle | beilstein-journals.org |

| Enediynones, Hydrazine | Copper Chloride | Hydrazone | Pyrazolo[1,5-a]pyridine | rsc.org |

Beyond hydrazine itself, this compound's activated nitrile groups are expected to react with a variety of other nitrogen-containing nucleophiles, such as primary and aromatic amines. mdpi.comresearchgate.net The reaction of the closely related tetracyanoethylene (TCNE) with aromatic amines typically proceeds via tricyanovinylation, but can also lead to the formation of heterocyclic structures like benzamidines and quinazolines through more complex pathways. mdpi.com

The interaction often begins with a Michael-type addition, which can be followed by hydrolysis and cyclization to yield structures like diarylimidazolidine-tricarbonitriles. mdpi.com The nucleophilicity of various amines and hydrazines has been systematically studied, showing that their reactivity can be quantified and predicted based on established parameters. researchgate.net While methyl groups tend to increase the reactivity of the α-position of hydrazines, they decrease it at the β-position. researchgate.net

These reactions provide a powerful tool for building diverse molecular architectures. The reaction of N-containing compounds with benzamidomethylating agents, which also involves nucleophilic attack, has been used to synthesize complex hydrazine derivatives, demonstrating the versatility of N-nucleophile reactions. researchgate.net

Table 2: Products from Reactions of TCNE with Nitrogen Nucleophiles

| Nucleophile | Reaction Type | Product(s) | Ref. |

| Aromatic Amines | Tricyanovinylation, Cyclization | Tricyanovinyl dyes, Benzamidines, Quinazolines | mdpi.com |

| Schiff Bases (from arylamines) | Michael-type addition, Hydrolysis, Cyclization | Diarylimidazolidine-tricarbonitriles | mdpi.com |

| 2-Aminobenzylamine | Addition and Cyclization | Tetrahydroquinazoline derivative | mdpi.com |

| Amines | Electrophilic Amination | N-Boc hydrazines | organic-chemistry.org |

Cycloaddition Reactions and the Generation of Novel Heterocyclic Systems

The nitrile groups within this compound can participate as dienophiles or dipolarophiles in cycloaddition reactions, offering pathways to a variety of carbocyclic and heterocyclic frameworks.

Thermal [2+2] cycloadditions are generally rare, but photochemical [2+2] cycloadditions are a well-established method for forming four-membered rings. libretexts.orglibretexts.org In the context of related tetracyano compounds, TCNE is known to undergo [2+2] cycloaddition with disubstituted acetylenes to form cyclobutene (B1205218) derivatives. mdpi.com These reactions are valuable for creating photosensitive materials and chromophores. mdpi.com While thermal [2+2] reactions are often stepwise, photochemical cycloadditions can proceed in a concerted, stereospecific manner. libretexts.orgyoutube.com

The tetracarbonitrile moiety in this compound could potentially undergo [2+2] cycloaddition with alkenes or alkynes, likely under photochemical conditions, to generate highly functionalized spirocyclic cyclobutane (B1203170) or cyclobutene rings attached to the hydrazine core. Subsequent rearrangements of these strained four-membered rings could then provide access to more complex and diverse molecular scaffolds. Additionally, rearrangements of hydrazine derivatives themselves, such as the transformation of a 1,1-diprotected hydrazine into its 1,2-isomer, have been observed, indicating the potential for skeletal reorganization under certain conditions. diva-portal.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are powerful tools for generating molecular diversity. Hydrazine is a common component in MCRs for the synthesis of complex heterocycles. nih.gov For example, one-pot, four-component reactions of hydrazine, aryl aldehydes, ethyl acetoacetate, and barbituric acid are used to synthesize pyrazolo-pyranopyrimidine-diones. nih.gov These reactions often proceed through a series of tandem events, including Knoevenagel condensation, Michael addition, and intramolecular cyclization, frequently facilitated by a catalyst. nih.gov

Another relevant approach is the metal-catalyzed, one-pot synthesis of 1,2,4,5-tetrazines directly from nitriles and hydrazine. nih.gov Lewis acid catalysts, such as nickel and zinc salts, promote the reaction between a wide range of nitriles and hydrazine to form both symmetric and asymmetric tetrazines. nih.gov This methodology could be adapted for this compound, where the four nitrile groups could react with additional hydrazine or other building blocks in an MCR format to rapidly construct complex, nitrogen-rich polycyclic systems.

Table 3: Examples of Multicomponent Reactions Involving Hydrazine

| Reaction Components | Catalyst | Product Scaffold | Ref. |

| Hydrazine, Aryl aldehydes, Ethyl acetoacetate, Barbituric acid | β-cyclodextrin or Nanocatalyst | Dihydropyrazolo-pyranopyrimidine-diones | nih.gov |

| Alkyl/Aromatic nitriles, Hydrazine | Ni(OTf)₂, Zn(OTf)₂ | 3,6-Disubstituted 1,2,4,5-tetrazines | nih.gov |

| Enaminonitrile, Triethyl orthoformate, Hydrazine hydrate | DMF/piperidine | Tetrahydro-pyrazolo-pyrano[2,3-d]pyrimidinyl-4H-chromenone | nih.gov |

Pericyclic Reaction Mechanisms Involving the Tetracarbonitrile Moiety

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. spcmc.ac.inmsu.edu They are classified based on the number of electrons and components involved, such as cycloadditions (e.g., [4+2]) and electrocyclic reactions. libretexts.orgmsu.edu The feasibility and stereochemistry of these reactions are governed by the principle of conservation of orbital symmetry. spcmc.ac.in

The tetracarbonitrile moiety, particularly in analogs like tetracyanoethylene (TCNE), is a potent participant in pericyclic reactions due to its electron-deficient π-systems. mdpi.com TCNE is a classic dienophile in [4+2] Diels-Alder cycloadditions. libretexts.org Similarly, the nitrile groups of this compound could act as the 2π component in cycloadditions with conjugated dienes.

These reactions are highly stereospecific and proceed via a single transition state without intermediates. spcmc.ac.in The transition state must have an allowed geometry (e.g., Hückel for 4n+2 electrons, Möbius for 4n electrons) to be thermally favorable. libretexts.org For example, a [4+2] cycloaddition involves six π-electrons and proceeds thermally through a favorable Hückel-type transition state. libretexts.org The involvement of the tetracarbonitrile functionality in such concerted mechanisms provides a stereocontrolled route to complex cyclic adducts.

Redox Chemistry and Electron Acceptor Properties in Chemical Transformations

The redox behavior of this compound is dictated by the interplay of two key structural features: the hydrazine (-N-N-) core and the four strongly electron-withdrawing nitrile (-C≡N) substituents. While specific experimental studies on the redox chemistry of this exact molecule are not extensively documented in publicly available literature, its properties can be inferred from the well-established chemical principles of its constituent functional groups and by comparison with structurally related molecules.

The hydrazine moiety itself can act as a reducing agent, undergoing oxidation to form dinitrogen (N₂), a thermodynamically very stable molecule. wikipedia.org However, the presence of four cyano groups, one on each of the nitrogen atoms' substitutable positions, dramatically alters the electronic landscape of the molecule. Cyano groups are powerful electron-withdrawing groups due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond.

This strong electron-withdrawing effect significantly diminishes the electron-donating capacity (and thus the reducing power) of the hydrazine nitrogen atoms. Instead, the molecule as a whole is expected to be a potent electron acceptor, or oxidizing agent. The four cyano groups effectively delocalize negative charge, which would stabilize the radical anion or dianion formed upon reduction.

A useful analogue for understanding the potential electron acceptor properties is Tetracyanoethylene (TCNE). wikipedia.org TCNE is a well-known and powerful electron acceptor used in the synthesis of charge-transfer salts. wikipedia.orgcymitquimica.com Its ability to accept electrons is attributed to the four cyano groups conjugated with the central carbon-carbon double bond, which delocalize the incoming electron. wikipedia.org TCNE is readily reduced, highlighting the profound effect of tetracyanation on a molecule's electronic character. wikipedia.orgrsc.org

Similarly, this compound is anticipated to exhibit strong electron acceptor properties. The reduction would likely involve the acceptance of one or two electrons to form the corresponding radical anion and dianion, respectively. The stability of these reduced species would be enhanced by the delocalization of the negative charge across the four cyano groups.

| Property | This compound (Predicted) | Tetracyanoethylene (TCNE) (Observed) |

| Dominant Redox Character | Strong Electron Acceptor / Oxidizing Agent | Strong Electron Acceptor / Oxidizing Agent. cymitquimica.com |

| Reason for Electron Acceptance | Four strong electron-withdrawing cyano groups attached to the hydrazine core. | Four strong electron-withdrawing cyano groups conjugated with a C=C double bond. wikipedia.org |

| Products of Reduction | Stable radical anion and dianion. | Stable radical anion [C₂(CN)₄]⁻ and dianion. wikipedia.org |

| Reduction Potential | Expected to be high (easily reduced). | E₁/₂ = -0.27 V (vs Fc/Fc⁺). wikipedia.org |

In chemical transformations, this compound would be expected to react as an oxidant. It could participate in single-electron transfer (SET) processes to form charge-transfer complexes with suitable electron donors. The high degree of cyanation suggests that it could be a powerful reagent for initiating reactions that proceed through radical cation intermediates, formed by the oxidation of a substrate. However, without specific documented research findings, these transformation pathways remain in the realm of theoretical prediction based on established principles of physical organic chemistry.

Advanced Spectroscopic and Structural Characterization of Hydrazine 1,1,2,2 Tetracarbonitrile and Analogous Structures

X-ray Diffraction Studies for Precise Molecular and Crystal Structure Elucidation

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide precise data on the molecule's geometry and its organization within a crystal lattice.

Analysis of Crystal Packing, Hydrogen Bonding Networks, and π-Stacking Interactions

Beyond the structure of a single molecule, X-ray diffraction elucidates how molecules are arranged in the crystal. This includes identifying and quantifying intermolecular forces. For Hydrazine-1,1,2,2-tetracarbonitrile, the analysis would focus on potential weak hydrogen bonds involving the nitrogen atoms of the nitrile groups. Although the molecule lacks traditional hydrogen bond donors, C-H···N interactions could play a role in the crystal packing. Additionally, the study would investigate π-stacking interactions between the electron-rich cyano groups of adjacent molecules, which can significantly influence the stability and properties of the crystalline solid. In similar nitrogen-rich heterocyclic compounds, such intermolecular interactions are known to build complex one-dimensional or multi-dimensional supramolecular architectures. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for confirming the structure of a molecule in solution, providing detailed information about the chemical environment of magnetically active nuclei like ¹H and ¹³C.

Detailed ¹H and ¹³C NMR Chemical Shift Analysis and Coupling Patterns

Due to the symmetrical nature of this compound (C₄N₆) and the absence of hydrogen atoms, a standard ¹H NMR spectrum would not be applicable. nih.govuq.edu.au

A ¹³C NMR spectrum, however, would be informative. It would be expected to show a signal for the carbon atoms of the four equivalent nitrile (-C≡N) groups. The chemical shift of this signal, typically found in the 110-125 ppm range, would provide insight into the electronic environment of the cyano groups. For comparison, the carbon atoms in related tetrazine structures and other nitrile-containing compounds are well-characterized by their chemical shifts. nih.govyoutube.comlibretexts.org

¹⁵N NMR would be a particularly powerful, albeit less common, technique for this molecule. It would show signals for the two distinct nitrogen environments: the central hydrazine (B178648) nitrogens and the four nitrile nitrogens, providing direct information about the nitrogen framework of the molecule.

Interactive Data Table: Expected ¹³C NMR Data The following table is a hypothetical representation of the expected data and not based on experimental results.

| Carbon Type | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Cyano (-C≡N) | 110 - 125 | Singlet |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. youtube.com

For this compound, the most prominent feature in its vibrational spectra would be the stretching vibration of the four cyano (C≡N) groups. This typically appears as a strong, sharp band in the IR spectrum between 2260 and 2240 cm⁻¹. The corresponding C≡N stretch in the Raman spectrum would also be observable.

Other key vibrations would include the N-N stretch and various N-C and C-C-N bending modes. A detailed analysis of these lower frequency modes (fingerprint region) could provide information about the molecule's symmetry and conformation. researchgate.netnih.gov A comparison between the IR and Raman spectra would be particularly insightful; for a centrosymmetric molecule, vibrations that are strong in the Raman spectrum are often weak or absent in the IR, and vice versa (Rule of Mutual Exclusion).

Interactive Data Table: Expected Vibrational Frequencies The following table is a hypothetical representation of the expected data and not based on experimental results.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique | Expected Intensity |

|---|---|---|---|

| Cyano (C≡N) Stretch | 2260 - 2240 | IR, Raman | Strong (IR), Medium-Strong (Raman) |

| Hydrazine (N-N) Stretch | 1150 - 1050 | IR, Raman | Variable |

| N-C Stretch | 1250 - 1000 | IR, Raman | Variable |

Characteristic Stretching and Bending Frequencies Associated with Nitrile and Hydrazine Groups

The infrared (IR) spectrum of this compound and its analogs is distinguished by specific vibrational modes associated with its nitrile (C≡N) and hydrazine (N-N, N-H) functionalities.

The nitrile group (C≡N) exhibits a strong and sharp stretching vibration peak that is characteristic of this functional group. For saturated nitriles, this peak typically appears in the range of 2260-2240 cm⁻¹. spectroscopyonline.com In contrast, aromatic nitriles show this peak at a slightly lower frequency, between 2240 and 2220 cm⁻¹, due to conjugation. spectroscopyonline.com The intensity of this peak is a result of the significant change in dipole moment during the stretching vibration of the polar C≡N bond. spectroscopyonline.com

The hydrazine group presents several characteristic vibrational frequencies. The N-N stretching mode in hydrazine (H₂N-NH₂) is observed around 1111 cm⁻¹. researchgate.net In hydrazine derivatives, this frequency can shift. For instance, in some polymeric hydrazine complexes, the N-N stretching frequency is found in the 963–986 cm⁻¹ region, indicating a bidentate bridging nature. researchgate.net

The N-H stretching vibrations of the hydrazine group typically appear as broad signals due to hydrogen bonding. In primary amines, two distinct N-H stretching bands are observed. msu.edu For hydrazine monohydrate, a broad N-H stretching signal is seen at 3255 cm⁻¹. researchgate.net In solid-phase hydrazine, symmetric and antisymmetric N-H stretching modes are found at approximately 3152 cm⁻¹ and 3317 cm⁻¹, respectively. nih.gov

N-H bending vibrations are also key spectral features. Primary amines exhibit an NH₂ scissoring peak between 1650 and 1580 cm⁻¹. spectroscopyonline.com For hydrazine monohydrate, an N-H bending vibration is noted at 1614 cm⁻¹. researchgate.net In solid hydrazine, deformation modes are assigned to peaks around 1600 and 1655 cm⁻¹. nih.gov Additionally, NH₂ wagging and rocking modes are observed at lower frequencies. nih.gov

A summary of these characteristic frequencies is presented in the table below.

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Nitrile (C≡N) | Stretching (Saturated) | 2260-2240 | spectroscopyonline.com |

| Nitrile (C≡N) | Stretching (Aromatic) | 2240-2220 | spectroscopyonline.com |

| Hydrazine (N-N) | Stretching | ~1111 | researchgate.net |

| Hydrazine (N-H) | Stretching | 3150-3320 | nih.gov |

| Hydrazine (N-H) | Bending (Scissoring) | 1580-1650 | spectroscopyonline.com |

| Hydrazine (N-H) | Bending (Deformation) | 1600-1655 | nih.gov |

Correlation of Experimental Spectra with Computational Data for Band Assignment

The assignment of vibrational bands in the infrared and Raman spectra of complex molecules like this compound is greatly enhanced by correlating experimental data with computational results. Theoretical calculations, often using methods like Density Functional Theory (DFT), can predict vibrational frequencies and intensities.

For instance, in the study of hydrazine, computational models have been used to assign the various vibrational modes, including torsion, rocking, wagging, and stretching. nih.gov These calculations help to confirm the assignments of experimentally observed peaks. The comparison between calculated and experimental spectra can also reveal the effects of intermolecular interactions, such as hydrogen bonding, which can cause shifts in vibrational frequencies. bau.edu.lb

The correlation of experimental and computational data is a powerful tool for the detailed structural elucidation of molecules. It allows for a more confident assignment of spectral features to specific molecular motions, leading to a deeper understanding of the molecule's structure and bonding.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Analysis of Electronic Transitions, Including Charge-Transfer Bands

The electronic absorption spectra of hydrazine derivatives, recorded using UV-Vis spectroscopy, provide insights into their electronic structure and the types of electronic transitions that can occur. These transitions are often sensitive to the molecular environment.

For many hydrazine-containing compounds, electronic transitions can be categorized as π → π* and n → π. The π → π transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically observed in systems with conjugated π-systems. nih.gov These transitions are often characterized by high molar absorptivity.

The n → π* transitions involve the promotion of a non-bonding electron (from the nitrogen atoms of the hydrazine group, for example) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions.

In some hydrazine derivatives, charge-transfer bands can be observed. These bands arise from the transfer of electron density from an electron-donating part of the molecule to an electron-accepting part upon absorption of light. The presence and position of these bands can provide information about the intramolecular electronic interactions.

For example, in a study of photoresponsive molecules, a colorless ring-open isomer lacks electronic conjugation, while its colored ring-closed counterpart exhibits an extended conjugated π-system, leading to a strong absorption band in the visible region. nih.gov The reaction with hydrazine can lead to a product with a different absorption spectrum, indicating a change in the electronic structure. nih.gov

Investigation of Environmental Effects on Electronic Spectra (e.g., Solvent Effects)

The electronic absorption spectra of molecules, including hydrazine derivatives, can be significantly influenced by the surrounding environment, particularly the solvent. This phenomenon, known as solvatochromism, can cause shifts in the position, intensity, and shape of absorption bands. mdpi.comresearchgate.net

The polarity of the solvent is a key factor. Polar solvents can stabilize the ground or excited state of a molecule to different extents, leading to shifts in the absorption maximum (λ_max). For instance, a blue shift (hypsochromic shift) of an n → π* transition is often observed with increasing solvent polarity. This is attributed to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding with the solvent, which increases the energy required for the transition. bau.edu.lb

Conversely, π → π* transitions often exhibit a red shift (bathochromic shift) with increasing solvent polarity. This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by a polar solvent, reducing the energy gap for the transition. researchgate.net

The effect of solvent on the electronic spectra can be complex and may involve a combination of general solvent effects (related to dielectric constant and refractive index) and specific solute-solvent interactions like hydrogen bonding. mdpi.com By studying these solvent effects, valuable information about the nature of the electronic transitions and the charge distribution in the ground and excited states of the molecule can be obtained. For example, the analysis of solvatochromic shifts in binary solvent mixtures can reveal details about preferential solvation of the solute by one of the solvent components. mdpi.com

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure through the analysis of its fragmentation patterns.

For hydrazine derivatives, mass spectrometry can confirm the molecular weight by identifying the molecular ion peak ([M]⁺ or [M+H]⁺). nih.gov The high-resolution mass spectrometry can provide the exact mass, which allows for the determination of the molecular formula.

The fragmentation of the molecular ion upon ionization provides valuable structural information. In aliphatic amines, α-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom, is a dominant fragmentation pathway. libretexts.org The fragmentation patterns of hydrazine derivatives can be influenced by the substituents attached to the hydrazine core. The analysis of these fragment ions helps in piecing together the structure of the original molecule.

For instance, in the mass spectrometric analysis of nitazene (B13437292) analogs, which are complex nitrogen-containing compounds, characteristic fragment ions were identified that arose from the cleavage of the alkyl amino side chain and the benzyl (B1604629) side chain. nih.gov The elucidation of these fragmentation pathways is crucial for the structural identification of new or unknown compounds. nih.gov Derivatization with reagents like phenylhydrazine (B124118) has also been shown to influence fragmentation patterns in the analysis of carbohydrates, aiding in their structural elucidation. nih.gov

Computational and Theoretical Investigations on Hydrazine 1,1,2,2 Tetracarbonitrile and Its Electronic Structure

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Property Prediction

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including molecules. nih.govresearchgate.net It is particularly effective for calculating optimized molecular geometries, where the goal is to find the lowest energy arrangement of atoms in a molecule. rub.denih.gov This process involves minimizing the forces on each atom, resulting in a stable, three-dimensional structure. rub.de From this optimized geometry, a host of electronic properties can be accurately predicted. nih.gov DFT calculations are known for providing a good balance between computational cost and accuracy, making them a cornerstone of modern computational chemistry. nih.gov

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comajchem-a.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. youtube.comajchem-a.com

The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are crucial descriptors of a molecule's stability and reactivity. ajchem-a.comresearchgate.net A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity. researchgate.net Conversely, a large energy gap implies greater stability and lower reactivity. researchgate.net Analysis of the spatial distribution of the HOMO and LUMO can predict the most likely sites for nucleophilic and electrophilic attack, respectively. youtube.comresearchgate.net In some cases, other orbitals like the HOMO-1 or LUMO+1 may also be considered if the primary frontier orbitals are not centered on the reactive sites of the molecule. wuxibiology.com

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory

| Term | Definition | Implication for Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons (nucleophilicity). Higher energy often correlates with greater reactivity as a nucleophile. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons (electrophilicity). Lower energy often correlates with greater reactivity as an electrophile. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO | A smaller gap generally indicates higher chemical reactivity and lower kinetic stability. |

Theoretical calculations are a powerful tool for predicting the vibrational spectra (infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the frequencies of the normal modes of vibration. dtic.milchemrxiv.org These predicted frequencies can be directly compared with experimental data obtained from IR and Raman spectroscopy.

This comparison serves two primary purposes:

Validation of the Computational Model: Agreement between calculated and experimental frequencies validates the accuracy of the chosen theoretical method and basis set. dtic.mil

Assignment of Spectral Bands: It allows for the unambiguous assignment of specific absorption bands in the experimental spectrum to particular molecular vibrations, such as N-H stretches, C-N stretches, or deformation modes. nih.gov

For example, studies on the parent molecule, hydrazine (B178648) (N₂H₄), have successfully used computational methods to calculate its vibrational frequencies for different conformations and have compared them with experimental spectra to confirm the molecule's geometry and assign its various stretching, bending, wagging, and torsional modes. dtic.milnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for structure elucidation. Theoretical calculations can provide valuable support for interpreting experimental NMR spectra. ipb.pt Using quantum chemical methods, it is possible to compute the magnetic shielding tensors for each nucleus in a molecule. These values can then be converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). nih.gov

The process involves first obtaining a highly accurate, optimized molecular geometry, often through DFT. nih.gov Subsequently, specialized NMR calculation protocols are applied. Comparing the theoretically calculated chemical shifts with the experimental spectrum helps to:

Confirm the proposed molecular structure.

Assign specific resonance signals to the correct atoms within the molecule, which can be particularly challenging in complex structures. nih.govresearchgate.net

Understand the effects of electronic structure and molecular conformation on the chemical shifts. ipb.pt

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling is instrumental in elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface, these methods can identify the lowest energy path from reactants to products. researchgate.net A key aspect of this is the location and characterization of transition states—the high-energy structures that connect reactants and intermediates along the reaction coordinate.

The energy difference between the reactants and the transition state defines the activation energy barrier, which is a critical factor in determining the reaction rate. researchgate.net For instance, quantum chemical calculations on the hypergolic reaction between hydrazine and nitrogen tetroxide have been used to determine the reaction mechanism and calculate energy barriers, revealing that the reaction proceeds much more readily in the liquid phase than in the gas phase. researchgate.net Such studies provide molecular-level insights into reaction kinetics and selectivity that are often difficult to obtain through experimental means alone.

In Silico Prediction of Intermolecular Interactions and Supramolecular Assembly

In silico methods are crucial for predicting and understanding the non-covalent interactions that govern how molecules recognize each other and assemble into larger, ordered structures (supramolecular assembly). mdpi.com These interactions, while weaker than covalent bonds, are fundamental to processes in materials science and biology.

Computational tools can identify and quantify various types of intermolecular forces, including:

Hydrogen Bonding: Strong directional interactions involving a hydrogen atom and an electronegative atom like nitrogen or oxygen. preprints.org

π-π Stacking: Interactions between aromatic rings. preprints.org

Hydrophobic Interactions: The tendency of nonpolar groups to aggregate in aqueous environments. mdpi.com

Molecular docking and molecular dynamics (MD) simulations are powerful techniques used to model these interactions. mdpi.comfabad.org.tr Docking predicts the preferred binding orientation of one molecule to another, while MD simulations can model the dynamic evolution of a system of molecules over time, providing insights into the stability of the resulting assembly and the specific amino acids or functional groups involved in the interaction. mdpi.com

Coordination Chemistry of Hydrazine 1,1,2,2 Tetracarbonitrile As a Ligand

Ligand Design Principles for Tetracarbonitriles and Hydrazine (B178648) Systems

The design of ligands incorporating tetracarbonitrile and hydrazine moieties is guided by fundamental principles of coordination chemistry that consider both electronic and steric factors. Tetracarbonitrile groups, featuring four cyano (-C≡N) functionalities, are potent electron-withdrawing groups. This characteristic significantly lowers the electron density on the rest of the molecule, influencing which atoms are likely to coordinate to a metal center. The nitrogen atoms of the nitrile groups themselves are potential donor sites. nih.gov

Hydrazine (H₂N-NH₂) and its derivatives are classic ligands in coordination chemistry. rsc.orgwikipedia.org The lone pair of electrons on each nitrogen atom allows them to act as bridging ligands between two metal centers or as chelating agents to a single metal center. rsc.org However, the coordinating ability of the hydrazine nitrogen atoms is highly dependent on the substituents attached. Electron-donating groups enhance the basicity and coordinating ability of the hydrazine nitrogens, while electron-withdrawing groups have the opposite effect. wikipedia.org

In the specific case of hydrazine-1,1,2,2-tetracarbonitrile, the four powerful electron-withdrawing cyano groups drastically reduce the basicity of the adjacent hydrazine nitrogen atoms. This electronic effect makes the hydrazine nitrogens poor coordinating sites. Consequently, the nitrogen atoms of the nitrile groups become the primary points of attachment for metal ions. The molecule's structure, with two dicyano groups on each hydrazine nitrogen, also creates significant steric bulk, which influences the geometry of the resulting metal complexes and can favor the formation of polynuclear structures where the ligand bridges multiple metal centers. chemistry-chemists.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. nih.gov The choice of solvent is critical to ensure both reactants are dissolved and to minimize competition for coordination sites on the metal ion. Reaction conditions such as temperature and time are carefully controlled to facilitate the formation of the desired complex and prevent decomposition. mtct.ac.in

Formation of Mononuclear and Polynuclear Coordination Compounds

The presence of four nitrile groups provides multiple potential coordination sites, giving this compound a strong tendency to act as a bridging ligand and form polynuclear coordination compounds. chemistry-chemists.com These can be one-, two-, or three-dimensional coordination polymers, where the ligand links metal centers into extended networks. The formation of such polymeric structures is a defining characteristic of the coordination chemistry of this ligand. researchgate.net

While theoretically possible, the formation of mononuclear complexes, where a single metal ion is coordinated to one or more this compound ligands without bridging, is less common. This would require the coordination sphere of the metal to be saturated by the nitrile groups from a single ligand molecule or a combination of the tetracarbonitrile and other co-ligands. The steric bulk of the ligand would likely make it difficult to saturate the coordination sphere of a single metal ion with multiple tetracarbonitrile ligands. The majority of reported structures are polynuclear. chemistry-chemists.com

Exploration of Charge-Transfer Complexation with Various Electron Donors

The four strongly electron-withdrawing cyano groups make this compound a powerful electron acceptor. This allows it to form charge-transfer (CT) complexes with various electron-donating molecules. nih.gov In these complexes, electron density is partially transferred from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the this compound acceptor.

The formation of a CT complex is typically characterized by the appearance of a new, broad absorption band in the visible region of the electronic spectrum. nih.gov This band is absent in the spectra of the individual components. The energy of this CT band is related to the ionization potential of the electron donor and the electron affinity of the acceptor. Studies have shown that this compound forms CT complexes with various π-electron donors, such as aromatic hydrocarbons. The stability of these complexes generally increases with the electron-donating ability of the donor molecule.

Below is a table summarizing the charge-transfer maxima for complexes of a related tetracarbonitrile, pyrazine-2,3,5,6-tetracarbonitrile, with different electron donors, which illustrates the principle of charge-transfer complexation.

| Electron Donor | λmax (nm) |

| Naphthalene | 375 |

| Phenanthrene | 400 |

| Pyrene | 480 |

| Perylene | 560 |

Data for a related tetracarbonitrile illustrates the charge-transfer phenomenon.

Studies on the Stability and Reactivity of Metal-Coordinated Species

The reactivity of the coordinated ligand is also a significant area of study. Coordination to a metal ion can activate the cyano groups, making them more susceptible to chemical transformations such as nucleophilic attack. This is due to the polarization of the C≡N bond upon coordination. The polynuclear nature of many of these complexes can also lead to unique reactivity, with the specific arrangement of metal centers and bridging ligands creating defined cavities or channels within the material. These structural features could be exploited in areas like catalysis or for the encapsulation of guest molecules.

A Detailed Examination of this compound: Potential Applications in Advanced Chemical Synthesis and Materials Science

This compound, a unique chemical entity with the molecular formula C₄N₆, stands as a compound of significant interest in specialized fields of chemistry. nih.gov Its structure, characterized by a hydrazine core symmetrically substituted with four nitrile groups, imparts a high nitrogen content and a wealth of reactive potential. This article explores its prospective applications in the development of advanced materials, focusing on its role as a precursor to high-nitrogen systems, its potential in functional organic materials, and its utility in the precise construction of molecular architectures through crystal engineering.

Potential Applications in Advanced Chemical Synthesis and Materials Science

The distinct molecular structure of Hydrazine-1,1,2,2-tetracarbonitrile, featuring a dense arrangement of cyano groups on a hydrazine (B178648) backbone, makes it a promising candidate for several advanced applications.

The quest for high-nitrogen content materials is a significant focus in the field of energetic materials. Such compounds, which are rich in nitrogen, often release a large amount of energy upon decomposition, producing environmentally benign dinitrogen (N₂) gas. The high nitrogen content (68.3%) and positive enthalpy of formation of the 1,2,4,5-tetrazine (B1199680) ring system, a structure accessible from hydrazine derivatives, make it a desirable scaffold for these materials. nih.govmdpi.com

This compound serves as an exemplary building block for such materials. The four nitrile (C≡N) groups are versatile chemical handles that can participate in cyclization reactions to form nitrogen-rich heterocyclic rings, such as tetrazoles or triazines. The hydrazine (N-N) backbone is itself a key feature of many energetic compounds. wikipedia.orgenamine.net The synthesis of energetic salts from hydrazine-based precursors is a recognized strategy for enhancing detonation properties. nih.gov For instance, derivatives like 3,6-dihydrazino-1,2,4,5-tetrazine (DHT) are noted for their high nitrogen content and thermal stability. researchgate.net The transformation of the nitrile groups of this compound into more energetic functionalities or using them to link multiple units together could lead to the creation of advanced energetic polymers or metal-organic frameworks with high energy densities.

Table 1: Comparison of Nitrogen Content in Related Compounds

| Compound Name | Molecular Formula | Nitrogen Content (%) |

|---|---|---|

| This compound | C₄N₆ | 63.61% |

| 1,2,4,5-Tetrazine | C₂H₂N₄ | 68.30% nih.gov |

| 3,6-Dihydrazino-1,2,4,5-tetrazine (DHT) | C₂H₆N₈ | 78.85% researchgate.net |

This table is interactive. Click on the headers to sort.

While primarily investigated for its high nitrogen content, the electronic structure of this compound suggests potential in the realm of functional organic materials. The electron-withdrawing nature of the four cyano groups significantly influences the electronic properties of the hydrazine core. This "push-pull" type electronic arrangement, albeit with a non-aromatic core, is a fundamental concept in the design of chromophores.

Derivatives of this compound could be engineered to create materials with specific optical and electronic properties. For example, replacing one or more cyano groups with electron-donating groups could create donor-acceptor systems with potential for non-linear optical (NLO) activity or use as solvatochromic dyes. The reactivity of the nitrile groups allows for the extension of the molecule's conjugation, a key strategy in tuning the absorption and emission wavelengths of chromophores and photosensitizers. Although direct research on the chromophoric properties of this compound is limited, related compounds like 3-Hydrazinylcyclopentane-1,1,2,2-tetracarbonitrile have been noted for their value in producing materials with specific properties, including luminescent sensors.

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, well-defined structures. The structure of this compound is rich in sites for such interactions. The nitrogen atoms of the cyano groups can act as hydrogen bond acceptors, while the N-H protons of the hydrazine moiety (in its protonated or substituted forms) can act as hydrogen bond donors.

These directional interactions are crucial for rational crystal engineering, where the goal is to design and synthesize crystalline materials with desired structures and properties. The packing of molecules in a crystal is determined by a balance of forces, including hydrogen bonds, van der Waals forces, and electrostatic interactions. In the crystal structures of related hydrazine derivatives, such as 1,2-Bis(4-nitro-benzoyl)hydrazine, N-H⋯O hydrogen bonds are shown to link molecules into organized networks. nih.gov Similarly, the crystal structure of a solvated hydrazinecarbothioamide compound reveals a complex three-dimensional network held together by N-H⋯O, N-H⋯N, and O-H⋯S hydrogen bonds. nih.gov The multiple cyano groups of this compound offer a high potential for forming robust and predictable multi-dimensional networks through similar non-covalent interactions, making it a valuable target for crystal engineering studies.

Table 2: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₄N₆ nih.gov |

| Molecular Weight | 132.08 g/mol nih.gov |

| IUPAC Name | cyano-(dicyanoamino)cyanamide nih.gov |

This table is interactive. Click on the headers to sort.

The future for this compound lies in leveraging its unique combination of high nitrogen content and functional group reactivity. As a precursor, its potential extends beyond the energetic materials discussed. It could be a key intermediate in the synthesis of novel pharmaceuticals or agrochemicals, as the hydrazine moiety is present in numerous biologically active compounds. mdpi.com

In materials science, its role as a cross-linking agent or a monomer for polymerization could be explored. The thermal decomposition of polymers derived from it might yield nitrogen-doped carbon materials with applications in catalysis or energy storage. Furthermore, its ability to coordinate with metal ions through its nitrogen atoms could be exploited in the synthesis of novel coordination polymers or metal-organic frameworks (MOFs). These materials could exhibit interesting properties such as porosity for gas storage, catalytic activity, or unique magnetic and electronic behaviors. The one-pot synthesis of 1,2,4,5-tetrazines from nitriles and hydrazine using metal catalysts highlights a pathway where this compound could be used to construct complex, functional architectures. researchgate.net

Future Research Directions and Emerging Challenges

Development of More Efficient and Selective Synthetic Routes to Highly Functionalized Hydrazine (B178648) Derivatives

The synthesis of highly functionalized hydrazines, such as Hydrazine-1,1,2,2-tetracarbonitrile, presents a considerable challenge in synthetic organic chemistry. Future research will undoubtedly focus on the development of more efficient and selective synthetic methodologies. A key area of exploration will be the refinement of existing synthetic protocols and the discovery of novel reaction pathways.

Furthermore, the selective functionalization of the hydrazine core is a critical aspect. Methodologies that allow for the controlled introduction of different substituents onto the nitrogen atoms are highly sought after. Recent advancements in the selective alkylation of hydrazine derivatives, for example, through the formation of nitrogen dianions, offer a promising avenue for creating a diverse range of substituted hydrazines with tailored properties. nih.gov The application of such selective methods to polycyano-substituted hydrazines could unlock access to a vast library of novel compounds. The synthesis of asymmetrically substituted tetrazines, which are structurally related to the target molecule, has also been an area of focus, highlighting the importance of controlling the substitution pattern. nih.gov

The table below summarizes some synthetic approaches for hydrazine derivatives that could inspire future work on this compound.

| Synthetic Approach | Description | Potential Application to this compound |

| Electrochemical Synthesis | Direct oxidation of ammonia (B1221849) or other nitrogen sources to form the N-N bond. researchgate.net | A more sustainable and potentially more direct route to the hydrazine backbone. |

| Selective Alkylation | Use of protecting groups or specific reagents to control the position and number of substituents on the hydrazine nitrogen atoms. nih.gov | Enables the synthesis of asymmetrically functionalized analogues of this compound. |

| Tandem Reactions | Multi-step sequences performed in a single pot to improve efficiency and reduce waste. nih.gov | Streamlining the synthesis of complex hydrazine derivatives from simpler starting materials. |

| Flow Chemistry | Continuous synthesis in microreactors, offering better control over reaction parameters and improved safety. nih.gov | Safer and more scalable production of potentially energetic compounds like this compound. |

Exploration of Uncharted Reactivity Patterns and Novel Chemical Transformations

The high density of functional groups in this compound suggests a rich and largely unexplored reactivity. The four nitrile groups, being strong electron-withdrawing groups, significantly influence the electronic properties of the hydrazine N-N bond. Future research will aim to uncover novel reactivity patterns and chemical transformations of this and related polycyano compounds.

One area of interest is the exploration of cycloaddition reactions involving the nitrile groups. The [3+2] cycloaddition of nitriles with azides to form tetrazoles is a well-established method for synthesizing nitrogen-rich compounds. nih.gov Investigating the propensity of this compound to undergo such reactions could lead to the formation of novel, highly energetic materials with fused ring systems. nih.gov

The reactivity of the N-N bond in the presence of the activating cyano groups is another key area for investigation. The Wolff-Kishner reduction, which involves the reaction of a hydrazone with a base, demonstrates the reactivity of the hydrazine moiety. libretexts.org Exploring the behavior of this compound under various reaction conditions, including with strong oxidizing and reducing agents, could reveal new synthetic transformations. The synthesis of quinoline (B57606) N-oxides from ortho-nitro chalcones using hydrazine highlights the versatility of hydrazine in mediating complex chemical transformations. organic-chemistry.org

Furthermore, the potential for this compound to act as a ligand in coordination chemistry is an intriguing possibility. The nitrogen atoms of both the hydrazine and nitrile groups could coordinate to metal centers, leading to the formation of novel coordination polymers and energetic coordination materials. mdpi.com The study of such complexes could reveal interesting magnetic, optical, or catalytic properties.

Advancement in Spectroscopic and Structural Characterization Techniques for Transient Intermediates

Many of the reactions involving highly reactive species like this compound are likely to proceed through transient intermediates. The direct observation and characterization of these short-lived species are crucial for understanding reaction mechanisms and for designing more controlled synthetic procedures. Future research will increasingly rely on advanced spectroscopic and structural characterization techniques to probe these fleeting intermediates.

Real-time NMR spectroscopy is a powerful tool for characterizing the structure and dynamics of transiently populated states in chemical reactions. nih.gov The application of such techniques to the reactions of this compound could provide invaluable insights into the reaction pathways. Similarly, transient absorption spectroscopy can be employed to study the kinetics of photochemical reactions and identify short-lived intermediates. acs.org

In situ spectroscopic techniques, such as in situ Raman spectroscopy, are also becoming increasingly important for studying reactions as they occur. researchgate.net For example, in situ SERS (Surface-Enhanced Raman Scattering) has been used to study the reduction of silver ions by hydrazine, demonstrating its utility in monitoring reactions involving hydrazine. nih.gov The use of these techniques could allow for the direct observation of intermediates in the synthesis or decomposition of this compound.

The table below highlights some advanced characterization techniques and their potential applications in studying this compound.

| Technique | Information Gained | Relevance to this compound |

| Real-time NMR Spectroscopy | Structural and dynamic information of short-lived intermediates. nih.gov | Elucidation of reaction mechanisms for the synthesis and transformation of the target molecule. |

| Transient Absorption Spectroscopy | Kinetic data and identification of transient species in photochemical reactions. acs.org | Understanding the photostability and potential photochemical reactivity of the compound. |

| In situ Raman Spectroscopy | Real-time monitoring of vibrational modes, providing information on bond formation and cleavage. researchgate.net | Following the progress of reactions involving this compound and identifying key intermediates. |

| Single-Crystal X-ray Diffraction | Precise three-dimensional molecular structure. mdpi.com | Definitive structural characterization of this compound and its derivatives. |

Integration of Computational Design with Experimental Synthesis for Predictive Materials Discovery

The field of materials science, particularly in the area of energetic materials, is increasingly benefiting from the integration of computational design with experimental synthesis. researchgate.netosti.gov This synergistic approach allows for the prediction of the properties of new molecules before they are synthesized, thereby guiding experimental efforts towards the most promising candidates. Future research on this compound and its analogues will undoubtedly leverage these predictive modeling capabilities. researchgate.net

Computational methods, such as density functional theory (DFT), can be used to calculate a wide range of properties, including heats of formation, densities, detonation velocities, and sensitivities of energetic materials. researchgate.netrsc.org These calculations can help to assess the potential of new compounds as energetic materials and to understand the structure-property relationships. For nitrogen-rich compounds, computational studies can provide insights into their potential as high-energy density materials. researchgate.net

Machine learning (ML) is also emerging as a powerful tool for materials discovery. mdpi.comresearchgate.net ML models can be trained on existing data to predict the properties of new molecules with high accuracy. These models can be used to screen large virtual libraries of compounds to identify those with the desired properties, significantly accelerating the discovery process. researchgate.net The integration of ML with quantum mechanical calculations can provide a particularly powerful approach for the design of new energetic materials. researchgate.net

Recent research has demonstrated the successful ab initio crystal structure prediction of energetic materials, which is crucial for understanding and predicting their properties. llnl.gov Applying these computational tools to this compound and its derivatives will be instrumental in designing new materials with tailored energetic performance and sensitivity.

Expanding the Scope of this compound and its Analogues in Niche Scientific Fields

While the primary interest in this compound may lie in its potential as an energetic material, its unique structure and reactivity suggest that it and its analogues could find applications in a variety of niche scientific fields. Future research should explore these possibilities to broaden the utility of this class of compounds.

The high nitrogen content and the presence of multiple cyano groups make these compounds interesting candidates for the synthesis of novel heterocyclic systems. nih.gov The development of new synthetic methodologies based on these building blocks could be of interest to the broader organic chemistry community. For example, the use of hydrazine derivatives in the synthesis of peptoid surrogates for library synthesis highlights the potential of these compounds in medicinal chemistry. nih.govnih.gov

The reactivity of polycyano compounds with amines and hydrazines has been shown to lead to a variety of interesting chemical transformations and the formation of optically active compounds. mdpi.com The exploration of such reactions with this compound could lead to new chromophores or photosensitizers. Furthermore, one-step luminescent cyanoacrylate fuming processes, which involve polycyano compounds, are being developed for forensic applications, suggesting a potential, albeit distant, application space. uts.edu.auresearchgate.netresearchgate.net

The functionalization of carbon materials with nitrogen-containing compounds is an active area of research for applications in catalysis, sensing, and energy storage. mdpi.com The investigation of this compound as a precursor for nitrogen-rich carbon materials could open up new avenues for materials science. The unique properties of bionanocomposite materials, which often incorporate biological or biocompatible components, also present a potential area for the application of functionalized hydrazines. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Hydrazine-1,1,2,2-tetracarbonitrile, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via solvent-free condensation of hydrazine derivatives with carbonyl-containing precursors under controlled heating (413 K for 1 hour). For example, 1-(2-oxocyclohexyl)ethane-1,1,2,2-tetracarbonitrile was synthesized in 74% yield using cyclohexanone derivatives and hydrazine hydrate under solvent-free conditions . Optimization of molar ratios (e.g., hydrazine:carbonyl precursor at 3:1) and reaction time (6–12 hours) is critical to minimize side products. IR and NMR spectroscopy are used to confirm cyano group incorporation (C≡N stretch at ~2220 cm) and structural integrity .

Q. What spectroscopic techniques are most effective for characterizing this compound's structure?

- Methodology :

- IR Spectroscopy : Identifies cyano groups (sharp peaks at 2200–2220 cm) and carbonyl stretches (1700–1750 cm) .

- NMR Spectroscopy : NMR reveals proton environments near electron-withdrawing cyano groups (e.g., deshielded protons at δ 7.9–8.1 ppm). NMR confirms nitrile carbons (δ 115–120 ppm) and carbonyl carbons (δ 165–175 ppm) .

- X-ray Crystallography : Resolves steric effects of the tetracarbonitrile moiety, as demonstrated in analogous dicyanomethylene-thiadiazine structures .

Q. How does the compound's stability under thermal or catalytic conditions affect experimental handling?

- Methodology : Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to assess decomposition thresholds. For example, anhydrous hydrazine derivatives exhibit explosive properties at high temperatures, requiring controlled handling below 343 K . Catalytic decomposition studies suggest that nickel- or iridium-based catalysts stabilize reactions, reducing hazardous intermediates .

Advanced Research Questions

Q. What computational methods predict the reactivity of this compound in cycloaddition reactions?

- Methodology : Density functional theory (DFT) calculations model the energetic landscape of cycloreversion steps. For hydrazine-catalyzed reactions, [2.2.2]-bicyclic hydrazine scaffolds lower activation barriers by 15–20 kJ/mol compared to [2.2.1] analogs. Computational workflows (e.g., Gaussian 09) optimize transition states and electron density maps to predict regioselectivity in Diels-Alder reactions .

Q. How do electron-withdrawing cyano groups influence the compound's catalytic activity in hydrogen production?

- Methodology : In hydrous hydrazine decomposition, cyano groups enhance metal catalyst interactions (e.g., Ni-Ir/CeO) by stabilizing N–N bond cleavage intermediates. Kinetic studies (Arrhenius plots) show a 30% increase in H yield compared to non-cyano hydrazine derivatives. In situ FTIR spectroscopy monitors intermediate species like NH and NH* .

Q. What are the mechanistic pathways for ring-opening reactions involving this compound, and how can they be optimized?

- Methodology : Mechanistic studies using isotopic labeling (-hydrazine) and mass spectrometry track nitrogen redistribution. For example, ring-opening carbonyl–olefin metathesis proceeds via a stepwise [3+2] cycloaddition, followed by retro-Diels-Alder scission. Optimized conditions (e.g., 0.1 M hydrazine in THF at 298 K) achieve >90% conversion in norbornene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.